1-(3,5-Dichlorophenyl)-2-propanol
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Overview
Description
1-(3,5-Dichlorophenyl)-2-propanol is an organic compound characterized by the presence of a 3,5-dichlorophenyl group attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-dichlorophenyl)-2-propanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(3,5-dichlorophenyl)-2-propanamine when treated with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(3,5-Dichlorophenyl)-2-propanone.
Reduction: 1-(3,5-Dichlorophenyl)-2-propanamine.
Substitution: 1-(3,5-Dichlorophenyl)-2-chloropropane.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2-propanone: An oxidation product of 1-(3,5-dichlorophenyl)-2-propanol with similar chemical properties.
1-(3,5-Dichlorophenyl)-2-propanamine: A reduction product with potential biological activities.
3,5-Dichlorobenzyl alcohol: A structurally related compound with different functional groups.
Uniqueness: Its dichlorophenyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEGNEQLANUCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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